4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride
Description
4-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated 1,3-benzodiazole core linked to a butanoic acid chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods (e.g., IR and NMR, as seen in related studies ).
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-7H2,(H,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTPGSDRTPRQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Carboxylic Acid Derivatives
A standard method for benzimidazole synthesis involves heating o-phenylenediamine derivatives with carboxylic acids or their activated equivalents (e.g., acid chlorides, anhydrides) under acidic conditions. For the tetrahydro analog, cyclohexane-1,2-diamine reacts with succinic anhydride in hydrochloric acid to form the imidazole ring, with simultaneous introduction of a carboxylic acid side chain. Applied to the target molecule, this approach could utilize 4-oxobutanoic acid or its ester as the carbonyl source. For example, refluxing cyclohexane-1,2-diamine with ethyl 4-oxobutanoate in HCl may yield the tetrahydrobenzodiazole ring appended with a butanoate ester, which is subsequently hydrolyzed to the free acid.
Reaction Conditions
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Reagents : Cyclohexane-1,2-diamine, ethyl 4-oxobutanoate, HCl (conc.)
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Temperature : 80–100°C, reflux
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Time : 6–12 hours
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Workup : Neutralization, extraction, and column chromatography
Oxidative Cyclization
Alternatively, oxidative cyclization of N-substituted diamines offers a pathway to the benzodiazole core. For instance, treatment of N-(4-carboxybutyl)cyclohexane-1,2-diamine with manganese dioxide (MnO₂) in dichloromethane facilitates dehydrogenation, forming the aromatic imidazole ring while retaining the butanoic acid substituent. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Side Chain Functionalization
Post-cyclization modifications enable precise installation of the butanoic acid moiety.
Alkylation of Preformed Benzodiazole
Introducing the butanoic acid chain via alkylation requires a reactive benzodiazole intermediate. For example, 2-chloro-4,5,6,7-tetrahydro-1H-benzo[d]imidazole reacts with ethyl 4-bromobutanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Subsequent ester hydrolysis with aqueous NaOH yields the free acid.
Typical Procedure
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Alkylation :
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2-Chloro-tetrahydrobenzodiazole (1 eq), ethyl 4-bromobutanoate (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 8 h
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Hydrolysis :
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Ester intermediate (1 eq), NaOH (2M, 3 eq), ethanol/water (1:1), reflux, 4 h
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Coupling Reactions
Carbodiimide-mediated coupling, as demonstrated in β-carboline syntheses, offers another route. The tetrahydrobenzodiazole-2-carboxylic acid (prepared via oxidation of a hydroxymethyl precursor) couples with 4-aminobutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method ensures regioselective attachment of the butanoic acid chain.
Hydrochloride Salt Formation
The final step involves protonation of the benzodiazole’s basic nitrogen to form the hydrochloride salt. Treatment of the free base with hydrogen chloride (HCl) gas in diethyl ether or aqueous HCl (1–4M) provides the target compound.
Optimization Considerations
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Solvent : Ethanol or methanol preferred for solubility
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HCl Concentration : 2–4M aqueous HCl ensures complete protonation
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Crystallization : Anti-solvent addition (e.g., diethyl ether) enhances purity
Analytical Characterization
Critical quality control metrics for the target compound include:
| Parameter | Specification |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₂O₂ |
| Molecular Weight | 244.72 g/mol |
| Purity (HPLC) | ≥95% |
| Melting Point | 210–215°C (decomposes) |
| Solubility | Soluble in DMSO, methanol; insoluble in H₂O |
Challenges and Mitigation Strategies
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Low Cyclization Yields :
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Ester Hydrolysis Side Reactions :
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Salt Hygroscopicity :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Cyclocondensation | 60–75% | 90–95% | Moderate |
| Oxidative Cyclization | 50–65% | 85–90% | High |
| Alkylation | 70–80% | 95–99% | Low |
| Coupling | 55–70% | 92–97% | Moderate |
Industrial Scalability Considerations
For large-scale production, the alkylation route (Section 2.1) is most viable due to:
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Minimal purification steps
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Commercially available starting materials
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Compatibility with continuous flow reactors for ester hydrolysis
Emerging Methodologies
Recent patents disclose photocatalytic methods for benzodiazole synthesis, potentially enabling room-temperature cyclization. For example, iridium-based photocatalysts promote dehydrogenative coupling between cyclohexane-1,2-diamine and butyrolactone, though yields remain suboptimal (30–40%) .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s tetrahydro-1,3-benzodiazole core distinguishes it from fully aromatic analogs (e.g., benzimidazoles or benzothiazoles). Comparatively, 6-chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () incorporates a sulfone group and cyano substitution, which enhance electrophilicity and metabolic stability .
Physicochemical Properties
The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral benzodiazoles. In contrast, the benzodithiazine derivative’s sulfone and cyano groups reduce polarity, favoring lipid membrane penetration .
Q & A
Q. What are the optimized synthetic routes for 4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride?
Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-diaminocyclohexane with a carbonyl-containing intermediate (e.g., 4-chlorobutanoyl chloride) under acidic conditions. A representative procedure includes:
- Step 1: React 1,2-diaminocyclohexane with 4-chlorobutanoyl chloride in dry tetrahydrofuran (THF) at 0–5°C for 2 hours.
- Step 2: Cyclize the intermediate using HCl gas in ethanol at reflux (12 hours) to form the tetrahydrobenzodiazole ring.
- Step 3: Neutralize with aqueous NaOH and precipitate the hydrochloride salt using concentrated HCl .
Key Considerations: Control of pH and temperature is critical to avoid side reactions like over-alkylation.
Q. Which analytical techniques are most effective for characterizing purity and structure?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to assess purity (>98%) and detect impurities .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) identifies the tetrahydrobenzodiazole protons (δ 1.8–2.1 ppm, multiplet) and butanoic acid chain (δ 2.4–3.0 ppm). ¹³C NMR confirms the carbonyl (δ 174 ppm) and aromatic carbons .
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 267.1 [M+H]⁺ validates the molecular formula (C₁₁H₁₇ClN₂O₂) .
Advanced Research Questions
Q. How does the tetrahydrobenzodiazole moiety influence the compound’s reactivity in biological systems?
Methodological Answer: The tetrahydrobenzodiazole core acts as a hydrogen-bond donor/acceptor, enhancing interactions with enzymes like kinases or proteases. For example:
- Kinase Inhibition Assays: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays. IC₅₀ values correlate with the compound’s ability to occupy the hydrophobic pocket via the benzodiazole ring .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) reveal π-π stacking between the benzodiazole and tyrosine residues in target proteins .
Contradiction Note: While suggests triazole derivatives preferentially target cancer cells, the benzodiazole analog may exhibit broader kinase selectivity due to conformational flexibility .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis of Published IC₅₀ Values: Compare datasets from peer-reviewed studies (e.g., leukemia vs. solid tumor models) to identify cell-type-specific effects. For example, reports IC₅₀ = 2.5 µM in chronic lymphocytic leukemia (CLL), while notes weaker activity (IC₅₀ >10 µM) in breast cancer lines.
- Experimental Replication: Conduct dose-response assays under standardized conditions (e.g., 72-hour MTT assays, 10% FBS RPMI media) to minimize variability .
- Mechanistic Profiling: Use RNA sequencing to identify differentially expressed genes post-treatment, clarifying whether discrepancies arise from off-target effects .
Q. How can computational modeling predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 simulate metabolic pathways. The compound’s logP (2.1) and topological polar surface area (TPSA = 65 Ų) suggest moderate blood-brain barrier permeability but high renal clearance .
- Toxicity Screening: Apply ProTox-II to predict hepatotoxicity (Probability = 72%) based on structural alerts (e.g., benzodiazole-related cytochrome P450 inhibition) .
- In Silico Metabolite Identification: CYP3A4-mediated oxidation of the tetrahydrobenzodiazole ring generates an epoxide intermediate, flagged for potential reactivity in toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
